molecular formula C15H14Cl2N2 B1281272 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride CAS No. 878748-66-4

1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride

Cat. No.: B1281272
CAS No.: 878748-66-4
M. Wt: 293.2 g/mol
InChI Key: RLGNGUVFJAVOAA-UHFFFAOYSA-N
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Description

1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride is a chemical compound with the molecular formula C15H14Cl2N2. It is an off-white solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a benzimidazole ring substituted with a benzyl group and a chloromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride typically involves the reaction of 1-benzyl-1H-benzoimidazole with chloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The benzimidazole ring can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: The compound can be reduced to form the corresponding benzimidazole derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: The major products are substituted benzimidazole derivatives.

    Oxidation Reactions: The major products are N-oxides of benzimidazole.

    Reduction Reactions: The major products are reduced benzimidazole derivatives.

Scientific Research Applications

1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include the inhibition of enzyme activity and disruption of protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-benzoimidazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    2-Chloromethyl-1H-benzoimidazole: Lacks the benzyl group, resulting in different chemical properties and reactivity.

    1-Benzyl-2-methyl-1H-benzoimidazole: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.

Uniqueness

1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride is unique due to the presence of both benzyl and chloromethyl groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-benzyl-2-(chloromethyl)benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2.ClH/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12;/h1-9H,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGNGUVFJAVOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495221
Record name 1-Benzyl-2-(chloromethyl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878748-66-4
Record name 1-Benzyl-2-(chloromethyl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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